Bis(2-aminoacetoxy)copper
Overview
Description
Scientific Research Applications
Cupric glycinate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Bis(2-aminoacetoxy)copper is a complex compound that primarily targets copper-dependent enzymes and proteins in biological systems . The copper ion in the compound can interact with these targets, altering their function and leading to various biochemical effects.
Mode of Action
The compound interacts with its targets through the copper ion, which can form coordination bonds with various biological molecules. This interaction can lead to changes in the structure and function of the target molecules, affecting their activity and leading to downstream effects .
Biochemical Pathways
Given the compound’s interaction with copper-dependent enzymes and proteins, it is likely to affect a variety of biochemical processes, including oxidative stress response, cellular respiration, and metal homeostasis .
Pharmacokinetics
Like other copper compounds, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the bile and urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of copper-dependent enzymes and proteins it can target. These effects could include changes in enzyme activity, alterations in cellular metabolism, and modulation of oxidative stress responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other metal ions could compete with the copper ion in the compound for binding sites on target molecules. Additionally, changes in pH could affect the compound’s stability and solubility, potentially influencing its bioavailability and activity .
Safety and Hazards
“Bis(2-aminoacetoxy)copper” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cupric glycinate is typically synthesized by reacting copper(II) acetate with glycine in aqueous ethanol. The reaction proceeds through a non-redox dissociative substitution mechanism, usually yielding the cis isomer . The general reaction is as follows: [ \text{Cu(OAc)₂ + 2 H₂NCH₂COOH + x H₂O → [Cu(H₂NCH₂COO)₂(H₂O)ₓ] + 2 AcOH} ] where x = 0 or 1 .
Industrial Production Methods: A more industrial approach involves dissolving copper oxide in ammonia to form a cupric ammine complex, which is then reacted with glycine. The product is purified through centrifugation and distillation . Another method involves stirring cupric subcarbonate powder with glycine solution in a water bath, followed by crystallization and centrifugation .
Chemical Reactions Analysis
Types of Reactions: Cupric glycinate undergoes various chemical reactions, including:
Oxidation and Reduction: Cupric glycinate can participate in redox reactions due to the presence of copper(II) ions.
Substitution Reactions: The glycinate ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligands such as ammonia or ethylenediamine can replace glycinate under controlled conditions.
Major Products:
Oxidation: Formation of copper(III) complexes.
Reduction: Formation of copper(I) complexes.
Substitution: Formation of new coordination complexes with different ligands.
Comparison with Similar Compounds
Copper(II) sulfate: Another copper(II) complex used in various applications.
Copper(II) acetate: Used as a precursor in the synthesis of cupric glycinate.
Copper(II) chloride: Commonly used in laboratory and industrial applications.
Comparison: Cupric glycinate is unique due to its specific coordination with glycinate ligands, which provides distinct properties such as solubility and stability. Unlike copper(II) sulfate and copper(II) chloride, cupric glycinate forms a five-membered chelate ring, offering different reactivity and applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(2-aminoacetoxy)copper involves the reaction of copper(II) acetate with 2-aminoacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "Copper(II) acetate", "2-aminoacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve copper(II) acetate in water", "Add 2-aminoacetic acid to the solution and stir", "Add base to the solution to adjust the pH to around 7-8", "Heat the solution to reflux for several hours", "Cool the solution and filter the precipitate", "Wash the precipitate with water and dry to obtain Bis(2-aminoacetoxy)copper" ] } | |
CAS No. |
13479-54-4 |
Molecular Formula |
C4H10CuN2O4 |
Molecular Weight |
213.68 g/mol |
IUPAC Name |
2-aminoacetic acid;copper |
InChI |
InChI=1S/2C2H5NO2.Cu/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5); |
InChI Key |
WGVOPTNBABZITL-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)N.C(C(=O)O)N.[Cu] |
Canonical SMILES |
C(C(=O)O)N.C(C(=O)O)N.[Cu] |
boiling_point |
Decomposes with gas evolution. (USCG, 1999) |
melting_point |
253.4 °F (USCG, 1999) |
13479-54-4 32817-15-5 |
|
physical_description |
Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals. |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
56-40-6 (Parent) |
Synonyms |
is(glycinato)copper(II) copper glycinate copper(II) bisglycinate cupric glycinate cupric glycinate, (SP-4-1)-isome |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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